molecular formula C13H18N2O2S B2742624 1-(2-Cyclopropylphenyl)sulfonylpiperazine CAS No. 2416262-90-1

1-(2-Cyclopropylphenyl)sulfonylpiperazine

Cat. No.: B2742624
CAS No.: 2416262-90-1
M. Wt: 266.36
InChI Key: KWNNPBCKSBRVLM-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylphenyl)sulfonylpiperazine is a chemical compound with the molecular formula C13H18N2O2S It is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with a 2-cyclopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Cyclopropylphenyl)sulfonylpiperazine can be synthesized through a multi-step process involving the reaction of 2-cyclopropylphenylsulfonyl chloride with piperazine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

1-(2-Cyclopropylphenyl)sulfonylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. For instance, sulfonylpiperazine compounds have been shown to interfere with actin-1/profilin dynamics, preventing the invasion of red blood cells by the malaria parasite Plasmodium falciparum . This interaction disrupts actin polymerization, which is crucial for the parasite’s invasion process.

Comparison with Similar Compounds

1-(2-Cyclopropylphenyl)sulfonylpiperazine can be compared with other sulfonylpiperazine derivatives, such as:

  • 1-(2-Phenylsulfonyl)piperazine
  • 1-(2-Methylphenylsulfonyl)piperazine
  • 1-(2-Ethylphenylsulfonyl)piperazine

Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

1-(2-cyclopropylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-18(17,15-9-7-14-8-10-15)13-4-2-1-3-12(13)11-5-6-11/h1-4,11,14H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNNPBCKSBRVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2S(=O)(=O)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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